7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid
Description
7-[(3-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid is a naphthalene sulfonic acid derivative featuring a 4-hydroxy group, a sulfonic acid substituent at position 2, and a 3-aminobenzoylamino group at position 5. Its synthesis typically involves coupling 3-aminobenzoyl derivatives with 7-amino-4-hydroxynaphthalene-2-sulfonic acid precursors under controlled conditions .
Properties
IUPAC Name |
7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c18-12-3-1-2-10(6-12)17(21)19-13-4-5-15-11(7-13)8-14(9-16(15)20)25(22,23)24/h1-9,20H,18H2,(H,19,21)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONNZQRHMVHLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059475 | |
| Record name | 2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-50-3 | |
| Record name | 7-[(3-Aminobenzoyl)amino]-4-hydroxy-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | m-Aminobenzoyl J acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Aminobenzoyl J Acid | |
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| Record name | 2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy- | |
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| Record name | 2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | m-Aminobenzoyl J acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8A8YPM8C | |
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Preparation Methods
Byproduct Formation
Side reactions generate disulfonated byproducts (e.g., 4-hydroxy-2,7-naphthalenedisulfonic acid) during sulfonation, requiring careful control of:
Waste Management
The process generates acidic wastewater containing residual H₂SO₄ and sodium sulfate. Neutralization with lime (CaO) achieves pH 6–8, precipitating calcium sulfate for safe disposal.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield | Purity | Energy Cost (kWh/kg) | Scalability |
|---|---|---|---|---|
| Classical sulfonation | 82% | 98% | 12.5 | High |
| Microwave-assisted | 88% | 99% | 8.2 | Moderate |
| Continuous flow | 91% | 97% | 6.8 | Limited |
Microwave-assisted synthesis reduces reaction time by 40% but requires specialized equipment. Continuous flow methods offer higher yields but face challenges in handling precipitates.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, quinones, and sulfonated derivatives .
Scientific Research Applications
Dye Chemistry
J-acid is primarily used in the synthesis of azo dyes. Its structure allows for the formation of various azo compounds through diazotization reactions. These dyes are widely employed in textile industries due to their vibrant colors and stability.
Case Study: Azo Dye Production
In a study conducted by Zhang et al. (2019), J-acid was utilized to synthesize a series of azo dyes that exhibited excellent fastness properties on cotton fabrics. The dyes were characterized using UV-Vis spectroscopy, confirming their suitability for commercial dyeing processes .
Biochemical Applications
J-acid serves as a reagent in biochemical assays and research, particularly in the detection of proteins and enzymes. Its sulfonic acid group enhances solubility and reactivity in biological systems.
Case Study: Protein Detection
In a 2020 study by Lee et al., J-acid was employed as a fluorescent probe for detecting specific proteins in cell lysates. The study demonstrated that J-acid could selectively bind to target proteins, allowing for sensitive detection through fluorescence spectroscopy .
Pharmaceutical Research
The compound has potential applications in drug development, particularly as an intermediate in synthesizing pharmacologically active compounds. Its ability to form stable complexes with metal ions is also being explored for therapeutic purposes.
Case Study: Metal Complexation
Research by Kumar et al. (2021) investigated the interaction of J-acid with transition metals like copper and iron. The resulting complexes showed promising antibacterial activity, suggesting potential applications in developing new antimicrobial agents .
Environmental Applications
J-acid's derivatives are being studied for their ability to remove heavy metals from wastewater through adsorption processes. This application is crucial for environmental remediation efforts.
Case Study: Wastewater Treatment
A recent study highlighted the effectiveness of J-acid derivatives in adsorbing lead ions from contaminated water sources. The results indicated a high removal efficiency, making it a viable option for treating industrial effluents .
Mechanism of Action
The mechanism of action of 7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its sulfonic acid group can enhance its solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
7-(4-Benzylphthalazin-1-Ylamino)-4-Hydroxynaphthalene-2-Sulfonic Acid (10j)
Structural Differences :
- Backbone : Shares the 4-hydroxy-naphthalene-2-sulfonic acid core.
- Substituent: Replaces the 3-aminobenzoylamino group with a 4-benzylphthalazin-1-ylamino moiety .
Physical Properties :
- Melting Point : >340°C, indicating high thermal stability comparable to the target compound .
- Spectroscopy : IR peaks at 3308 cm⁻¹ (OH) and 3066 cm⁻¹ (NH); MS fragments at m/z 457 (M⁺) and 235 (base peak) .
Applications : Likely used as an intermediate in pharmaceutical synthesis due to its stability and nitrogen-rich phthalazine group .
Key Contrast: The phthalazine group enhances aromatic stacking interactions, whereas the benzoylamino group in the target compound may improve hydrogen-bonding capacity.
Direct Red 153 Dye
Structural Differences :
- Backbone : Similar naphthalene sulfonic acid core.
- Substituent: Incorporates a diazo group (-N=N-) linked to 4-aminophenyl instead of the benzoylamino group .
Physical Properties :
- Solubility: Soluble in water (red) and ethanol (orange); reacts with strong sulfuric acid to produce dark blue solutions .
- Synthesis : Generated via diazotization and coupling reactions, contrasting with the amide bond formation in the target compound .
Applications : Used as a textile dye due to its intense color and sulfonic acid groups enhancing water solubility .
Key Contrast: The azo group in Direct Red 153 provides strong chromophoric properties, while the benzoylamino group in the target compound may prioritize stability over coloration.
4-Hydroxynaphthalene-2-Sulfonic Acid Sodium Salt
Structural Differences :
- Backbone: Lacks the 7-amino and 3-aminobenzoylamino substituents .
Physical Properties :
- Role : Intermediate in dye degradation studies (e.g., Co–Fe hydrotalcites), highlighting its reactivity in oxidative environments .
Key Contrast : The absence of the 7-substituent reduces steric hindrance and electronic complexity, favoring catalytic interactions over functional diversity.
Sulfomethylated Derivatives
Structural Differences :
- Modification: Sulfomethyl (-CH₂SO₃H) group replaces the benzoylamino group at position 7 .
Synthesis : Achieved via reaction with sodium hydroxymethanesulfonate under pH 6.0–6.5 and 40°C, yielding >95% purity .
Applications : Enhanced water solubility from sulfonic acid groups makes these derivatives useful in aqueous-phase reactions or drug formulations .
Key Contrast: Sulfomethylation prioritizes solubility, whereas the benzoylamino group may enhance binding to biological targets.
Tabular Comparison of Key Properties
*Inferred from structurally similar compounds.
Research Findings and Implications
- Thermal Stability : High melting points (>340°C) in the target compound and 10j suggest suitability for high-temperature industrial processes .
- Solubility Trends: Sulfonic acid groups enhance water solubility, but substituents like benzoylamino or phthalazine may reduce it slightly due to hydrophobic interactions .
- Spectral Signatures : IR and MS data confirm functional group integrity, critical for quality control in synthesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid, and how can purity be optimized?
- Methodology :
- Sulfonation and Functionalization : Begin with naphthalene derivatives (e.g., 4-hydroxynaphthalene-2-sulfonic acid) and introduce the 3-aminobenzoyl group via nucleophilic acyl substitution. Use sulfonic acid catalysts (e.g., H₂SO₄) under controlled temperature (80–100°C) to avoid over-sulfonation .
- Purification : Recrystallize the product using ethanol-water mixtures (1:3 ratio) to remove unreacted precursors. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How can the compound’s solubility and stability be characterized under varying pH conditions?
- Methodology :
- Solubility Testing : Prepare solutions in buffers (pH 2–12) and measure saturation points using UV-Vis spectroscopy (λ = 280 nm). Note reduced solubility below pH 4 due to protonation of sulfonic acid groups .
- Stability Assessment : Conduct accelerated degradation studies (40°C, 75% RH for 30 days) and monitor decomposition via LC-MS. Stabilize acidic solutions (pH 6–8) with EDTA to chelate metal ions .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodology :
- NMR : Use DMSO-d₆ as solvent for ¹H/¹³C NMR. Key signals: δ 10.2 ppm (–SO₃H), δ 8.3–7.2 ppm (naphthalene protons), δ 6.8 ppm (–NH₂) .
- IR and Mass Spectrometry : Confirm sulfonic acid (–SO₃H) stretches at 1180 cm⁻¹ and 1040 cm⁻¹. ESI-MS in negative mode shows [M–H]⁻ peak at m/z 388.1 .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in azo-dye synthesis or metal chelation?
- Methodology :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model electron density at the sulfonic acid and amino groups. High Fukui indices indicate nucleophilic sites for azo coupling .
- Reaction Path Screening : Apply transition state search algorithms (e.g., Nudged Elastic Band) to optimize azo-bond formation kinetics. Validate with experimental yields .
Q. How should contradictory data on sulfonic acid group reactivity be resolved?
- Methodology :
- Cross-Validation : Compare XPS (sulfur 2p binding energy ~168 eV) with potentiometric titration to confirm sulfonic acid dissociation constants (pKa ≈ 1.2). Discrepancies may arise from solvent polarity effects .
- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates with diazonium salts under varying ionic strengths. Control for competing side reactions (e.g., hydrolysis) .
Q. What strategies optimize the compound’s application in fluorescence-based sensing?
- Methodology :
- Derivatization : Introduce fluorophores (e.g., dansyl chloride) at the amino group. Confirm conjugation via fluorescence quenching at λₑₓ = 340 nm, λₑₘ = 510 nm .
- Sensitivity Testing : Titrate with target analytes (e.g., heavy metals) and measure Stern-Volmer constants. Adjust sulfonic acid density to enhance aqueous compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
